1-Pentylcyclopropan-1-amine

KDM1A/LSD1 inhibition MAO selectivity SAR

1-Pentylcyclopropan-1-amine (CAS 1495755-66-2, C₈H₁₇N, MW 127.23 g/mol) is a 1-substituted cyclopropylamine derivative belonging to a compound class recognized for mechanism-based, covalent inhibition of histone lysine-specific demethylase 1 (KDM1A/LSD1) and monoamine oxidases (MAO A/B). The cyclopropylamine warhead undergoes enzyme-catalyzed ring opening to form a covalent FAD adduct, while the C1-substituent modulates target potency, MAO selectivity, and physicochemical properties.

Molecular Formula C8H17N
Molecular Weight 127.23 g/mol
Cat. No. B13585352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pentylcyclopropan-1-amine
Molecular FormulaC8H17N
Molecular Weight127.23 g/mol
Structural Identifiers
SMILESCCCCCC1(CC1)N
InChIInChI=1S/C8H17N/c1-2-3-4-5-8(9)6-7-8/h2-7,9H2,1H3
InChIKeyVJIJQMBCGHQQBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Pentylcyclopropan-1-amine for KDM1A/LSD1 Inhibitor Research: Baseline Identity and Core Characteristics


1-Pentylcyclopropan-1-amine (CAS 1495755-66-2, C₈H₁₇N, MW 127.23 g/mol) is a 1-substituted cyclopropylamine derivative belonging to a compound class recognized for mechanism-based, covalent inhibition of histone lysine-specific demethylase 1 (KDM1A/LSD1) and monoamine oxidases (MAO A/B) [1]. The cyclopropylamine warhead undergoes enzyme-catalyzed ring opening to form a covalent FAD adduct, while the C1-substituent modulates target potency, MAO selectivity, and physicochemical properties. Commercially available at 97% HPLC purity in research-scale quantities (1 g–100 g) , this compound serves as a versatile scaffold for epigenetic probe development and medicinal chemistry SAR exploration.

Why 1-Pentylcyclopropan-1-amine Cannot Be Substituted with Other 1-Alkylcyclopropylamines for LSD1-Focused Projects


Within the 1-alkylcyclopropan-1-amine series, the alkyl chain length at the C1 position directly governs hydrophobic interactions with the KDM1A active site and differentially modulates off-target engagement of MAO A and MAO B [1]. The Vianello et al. (2014) SAR study demonstrated that progressive bulk at the cyclopropylamine C1 position systematically shifts selectivity away from MAO A/B while preserving or enhancing KDM1A inhibitory activity [2]. Consequently, substituting 1-pentylcyclopropan-1-amine with a shorter-chain analog (e.g., methyl, ethyl) or a longer-chain analog (e.g., hexyl, octyl) can unpredictably alter both on-target potency and the KDM1A/MAO selectivity window, undermining target engagement reproducibility in cell-based assays and complicating data interpretation in epigenetic studies [2].

Quantitative Differentiation Evidence for 1-Pentylcyclopropan-1-amine Versus Closest Analogs


Lipophilicity-Driven KDM1A/MAO Selectivity Tuning: 1-Pentylcyclopropan-1-amine vs. 1-Methylcyclopropan-1-amine

The introduction of a pentyl chain at C1 of the cyclopropylamine core substantially increases lipophilicity compared to the methyl-substituted analog, a physicochemical shift that the Vianello et al. (2014) SAR study correlates with improved selectivity against MAO A and MAO B while preserving KDM1A potency [1]. Though the exact IC50 values for the pentyl analog against KDM1A have not been reported in the primary literature, the class-level trend established across the 1-substituted series shows that bulkier, more hydrophobic C1 substituents systematically reduce MAO A/B engagement without abolishing KDM1A covalent inhibition [2].

KDM1A/LSD1 inhibition MAO selectivity SAR

Covalent Inhibition Mechanism Preservation: Class-Level Evidence for 1-Pentylcyclopropan-1-amine vs. Non-Cyclopropylamine LSD1 Inhibitors

All 1-substituted cyclopropylamine derivatives examined in the Vianello et al. (2014) study were found to covalently inhibit KDM1A through FAD cofactor adduct formation, a mechanism confirmed by X-ray crystallography for selected trans isomers [1]. This covalent mechanism distinguishes 1-pentylcyclopropan-1-amine from reversible, non-covalent LSD1 inhibitors (e.g., GSK2879552, ORY-1001), offering prolonged target residence time that is valuable for specific experimental designs requiring sustained target inhibition [2].

covalent inhibition FAD adduct LSD1

Metabolic Stability Advantage of Cyclopropylamine Scaffold: 1-Pentylcyclopropan-1-amine vs. Linear Aliphatic Amines

The cyclopropane ring confers enhanced metabolic stability against oxidative deamination compared to linear alkyl amines, a property attributed to the ring strain and steric shielding of the α-carbon [1]. In the context of LSD1 inhibitor design, the cyclopropylamine core of 1-pentylcyclopropan-1-amine is expected to resist MAO-mediated oxidative metabolism more effectively than an analogous straight-chain primary amine (e.g., 2-aminooctane), thereby prolonging cellular half-life [2].

metabolic stability cyclopropane ring drug-like properties

Commercially Defined Purity for Reproducible Research: 1-Pentylcyclopropan-1-amine (97% HPLC) vs. Custom-Synthesized Batches

1-Pentylcyclopropan-1-amine is commercially available with a defined purity specification of 97% as determined by HPLC, in packaging sizes ranging from 1 g to 100 g . This specification provides a quality baseline that is absent for custom-synthesized batches of less common 1-alkylcyclopropanamine analogs that lack certified analytical documentation. For procurement, the availability of a standardized purity specification ensures lot-to-lot consistency in biochemical and cellular assays, reducing variability attributable to unidentified impurities .

chemical purity HPLC analytical characterization

Optimal Application Scenarios for 1-Pentylcyclopropan-1-amine in Epigenetic and Chemical Biology Research


KDM1A/LSD1 Selectivity Profiling Against MAO A/B Off-Targets

1-Pentylcyclopropan-1-amine, with its pentyl substituent providing enhanced hydrophobicity relative to shorter-chain analogs, is well-suited for experiments that require profiling the selectivity window between KDM1A inhibition and MAO A/B off-target activity. The class-level SAR trend established by Vianello et al. (2014) indicates that bulkier C1 substituents progressively reduce MAO engagement, making this compound a valuable comparator in multi-compound selectivity panels [1]. Researchers should pair this compound with the unsubstituted cyclopropylamine or 1-methylcyclopropylamine as negative controls for hydrophobicity-driven selectivity effects [1].

Covalent Probe Development for LSD1 Target Engagement Assays

As a mechanism-based covalent inhibitor of KDM1A, 1-pentylcyclopropan-1-amine is appropriate for developing washout-resistant target engagement assays where sustained LSD1 inhibition is required. The covalent FAD adduct formation, confirmed by X-ray crystallography for trans isomers within this chemical class, provides a persistent pharmacodynamic marker that can be monitored via reduced Gfi-1b target gene expression, a validated KDM1A transcriptional readout [2]. This compound offers a scaffold for further derivatization with alkyne or affinity tags for chemoproteomic target identification studies.

Structure-Activity Relationship (SAR) Reference Point for Alkyl Chain Length Optimization

1-Pentylcyclopropan-1-amine occupies a specific position within the 1-alkylcyclopropan-1-amine homologous series (C1 through C6+), providing a defined lipophilicity reference for SAR studies aimed at mapping the KDM1A active site's hydrophobic tolerance. Its computed logP of approximately 2.8 places it between the butyl and hexyl analogs, enabling systematic evaluation of how incremental methylene additions influence both biochemical potency and cellular permeability. Procurement of this compound allows medicinal chemistry teams to complete SAR matrices without requiring de novo synthesis of every alkyl chain variant .

Metabolic Stability Benchmarking for Cyclopropylamine-Containing Epigenetic Probes

The cyclopropylamine scaffold's inherent resistance to oxidative deamination renders 1-pentylcyclopropan-1-amine a useful reference compound for benchmarking the metabolic stability of novel LSD1 inhibitors in hepatocyte or liver microsome assays [2]. By comparing the in vitro half-life of newly designed inhibitors against this 1-alkylcyclopropylamine baseline, researchers can quantify the metabolic liability introduced by additional functional groups, independent of the core scaffold's stability contribution.

Quote Request

Request a Quote for 1-Pentylcyclopropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.